Product packaging for 2-Bornanone, 3-hydroxy-, exo-(Cat. No.:CAS No. 22759-33-7)

2-Bornanone, 3-hydroxy-, exo-

Cat. No.: B12796793
CAS No.: 22759-33-7
M. Wt: 168.23 g/mol
InChI Key: AXMKZEOEXSKFJI-XSSZXYGBSA-N
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Description

Contextualization within Terpenoid Chemistry

The bornane scaffold is a defining feature of a subclass of monoterpenes, which are themselves part of the vast and diverse family of terpenoids. baranlab.orgnih.gov Terpenoids are naturally occurring organic compounds derived from isoprene (B109036) units and are responsible for the characteristic scents of many plants. nih.govresearchgate.net The bornane structure is a bicyclic system, meaning it is composed of two fused rings. This rigid framework is the basis for camphor (B46023) and its derivatives, which are found in various essential oils. baranlab.org The biosynthesis of these molecules involves complex, enzyme-mediated cyclizations of linear precursors, leading to a wide array of carbocyclic skeletons. baranlab.orgnih.gov

Importance of Bicyclic Systems in Organic Stereochemistry

Bicyclic compounds, like those built on the bornane scaffold, are of immense interest in organic stereochemistry. numberanalytics.com Their rigid structures, in contrast to more flexible acyclic or monocyclic systems, lock the molecule into a specific conformation. libretexts.org This conformational rigidity is crucial for studying and understanding stereochemical principles because it minimizes the number of possible spatial arrangements, allowing for the unambiguous assignment of the stereochemistry of substituents. libretexts.orgslideshare.net The fixed nature of bicyclic systems, such as bicyclo[2.2.1]heptane, which is the parent structure of bornane, provides a stable platform to investigate the effects of substituent orientation on reactivity and physical properties. slideshare.net This has made them invaluable tools in the development of stereochemical theories and in the synthesis of complex, stereochemically defined molecules. numberanalytics.com

Overview of 2-Bornanone, 3-hydroxy-, exo- as a Model System for Stereochemical Studies

2-Bornanone, 3-hydroxy-, exo-, also known as exo-3-hydroxycamphor, is an excellent model system for demonstrating key stereochemical concepts. Its structure contains a bicyclo[2.2.1]heptane core, a ketone group at the C2 position, and a hydroxyl group at the C3 position. The designation "exo-" specifies the stereochemistry of the hydroxyl group, indicating that it is oriented on the side of the one-carbon bridge (C7). This is in contrast to its "endo-" isomer, where the hydroxyl group would be oriented on the side of the two-carbon bridge.

The presence of multiple stereocenters within a rigid, well-defined framework makes 2-Bornanone, 3-hydroxy-, exo- a powerful tool for educational and research purposes in stereochemistry. nih.gov The fixed spatial relationship between the ketone and hydroxyl groups allows for the study of intramolecular interactions and their influence on spectroscopic properties and chemical reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12796793 2-Bornanone, 3-hydroxy-, exo- CAS No. 22759-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22759-33-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1

InChI Key

AXMKZEOEXSKFJI-XSSZXYGBSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Origin of Product

United States

Stereochemical Characterization and Isomerism

Elucidation of exo-Hydroxyl Stereochemistry

The determination of the exo configuration of the hydroxyl group at the C3 position of the bornane ring is a key aspect of the compound's structural elucidation. This has been achieved through a combination of synthetic strategies and advanced analytical techniques.

One common method for the synthesis of exo-3-hydroxycamphor involves the reduction of camphorquinone (B77051). For instance, the reduction of (1S)-camphorquinone using sodium borohydride (B1222165) (NaBH₄) yields a mixture of the regioisomeric exo-hydroxycamphor isomers, (1S)-exo-2-hydroxycamphor and (1S)-exo-3-hydroxycamphor. researchgate.net The unambiguous identification of each isomer can be accomplished using techniques like chiral gas chromatography (GC). By comparing the retention times and peak integrations of the synthetic mixture with those of isolated or previously characterized standards, the identity of the exo-3-hydroxy isomer can be confirmed. escholarship.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in confirming the exo- stereochemistry. The coupling constants between the proton at C3 and the adjacent bridgehead and methylene (B1212753) protons can provide definitive evidence for the spatial orientation of the hydroxyl group. X-ray crystallography, where applicable, offers the most direct and unambiguous determination of the solid-state conformation, providing precise bond angles and distances that confirm the exo placement of the hydroxyl substituent. researchgate.netnih.govnih.govplos.org

The following table summarizes the key methods used in the elucidation of the exo-hydroxyl stereochemistry:

Analytical TechniquePrinciple and Application
Chiral Gas Chromatography (GC) Separates stereoisomers based on their differential interactions with a chiral stationary phase, allowing for the identification of the exo-isomer in a mixture. researchgate.netescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data provides information about the through-space proximity of atoms, confirming the exo orientation of the hydroxyl group. researchgate.netnih.govnih.gov
X-ray Crystallography Provides a definitive three-dimensional structure of the molecule in the solid state, confirming the absolute configuration and the exo-stereochemistry. researchgate.netnih.govnih.govplos.org

Enantiomeric Forms and Chiral Purity Considerations

Due to the presence of chiral centers within the bornane framework, exo-3-hydroxy-2-bornanone exists as a pair of enantiomers: (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and (1S,3S,4R)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. These enantiomers are non-superimposable mirror images of each other and, therefore, exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities.

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications. Several analytical methods are employed for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov The differential interaction of each enantiomer with the chiral selector of the CSP leads to different retention times, allowing for their quantification.

Another common approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.de These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques on an achiral stationary phase. The enantiomeric purity of the original sample can then be calculated from the ratio of the diastereomers.

The table below outlines common methods for determining the enantiomeric purity of exo-3-hydroxy-2-bornanone:

MethodDescription
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomers are separated on a column containing a chiral stationary phase, allowing for direct quantification of each enantiomer. nih.govresearchgate.net
Chiral Gas Chromatography (GC) Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers. researchgate.net
Formation of Diastereomers The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which are then separated and quantified by standard chromatography (e.g., GC or HPLC). thieme-connect.de
Photoelectron Circular Dichroism (PECD) This technique measures the asymmetry in the angular distribution of photoelectrons emitted from chiral molecules upon interaction with circularly polarized light, which is sensitive to the enantiomeric excess. rsc.org

Relationship to Related Bornane Stereoisomers and Epimers

The stereochemical complexity of the bornane system means that exo-3-hydroxy-2-bornanone is related to a number of other stereoisomers. These include its enantiomer, diastereomers, and epimers.

Enantiomers: As previously mentioned, exo-3-hydroxy-2-bornanone exists as a pair of enantiomers. For example, (1R,3R,4S)-3-hydroxy-2-bornanone is the enantiomer of (1S,3S,4R)-3-hydroxy-2-bornanone.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. For exo-3-hydroxy-2-bornanone, a key diastereomer is the endo-3-hydroxy-2-bornanone. The exo and endo isomers differ in the configuration at the C3 carbon, where the hydroxyl group is located. researchgate.net These are also known as epimers.

Epimers: Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. libretexts.orgchemistrysteps.com Therefore, exo-3-hydroxy-2-bornanone and endo-3-hydroxy-2-bornanone are epimers with respect to the C3 position. The synthesis of hydroxycamphor derivatives often results in mixtures of these epimers, which can be separated chromatographically. researchgate.netescholarship.org

The relationship between these stereoisomers is summarized in the table below:

Stereoisomeric RelationshipDescriptionExample
Enantiomers Non-superimposable mirror images.(1R,3R,4S)-3-hydroxy-2-bornanone and (1S,3S,4R)-3-hydroxy-2-bornanone
Diastereomers (Epimers) Stereoisomers that are not mirror images, differing in the stereochemistry at the C3 position.exo-3-hydroxy-2-bornanone and endo-3-hydroxy-2-bornanone

Advanced Synthetic Methodologies and Mechanistic Investigations

Stereoselective Synthetic Approaches to 2-Bornanone, 3-hydroxy-, exo-

The controlled synthesis of the exo-isomer of 3-hydroxy-2-bornanone is of significant interest. Achieving high stereoselectivity is paramount, and several key strategies have been developed to this end.

Reduction Reactions of Camphor (B46023) Derivatives

The reduction of the carbonyl group in camphor and its derivatives is a common and well-studied method for producing borneol isomers. cerritos.eduwpmucdn.com The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) allows for the conversion of the ketone to a secondary alcohol. cerritos.eduwpmucdn.com

The stereochemical outcome of the reduction is highly dependent on the steric environment of the carbonyl group. In the case of camphor, the bicyclic [2.2.1] heptane (B126788) system presents two distinct faces for hydride attack: the exo face and the endo face. cerritos.edu The presence of methyl groups on the one-carbon bridge sterically hinders the approach of the reducing agent from the exo side. cerritos.eduyoutube.com Consequently, the hydride ion preferentially attacks from the less hindered endo face, leading to the formation of the exo alcohol, isoborneol (B83184), as the major product. cerritos.eduwpmucdn.comyoutube.com The ratio of the resulting diastereomeric alcohols, borneol (from exo attack) and isoborneol (from endo attack), can often exceed a 9:1 ratio in favor of isoborneol. cerritos.edu

Stereoselectivity in the Reduction of Camphor
Reducing AgentSolventMajor ProductMinor ProductDiastereomeric Ratio (exo:endo)
Sodium Borohydride (NaBH₄)MethanolIsoborneol (exo-alcohol)Borneol (endo-alcohol)~85:15 wpmucdn.com
Lithium Aluminum Hydride (LiAlH₄)Diethyl etherIsoborneol (exo-alcohol)Borneol (endo-alcohol)High, favoring exo youtube.com

Oxidation Pathways for Bornane Scaffold Functionalization

The functionalization of the bornane scaffold can also be achieved through oxidation reactions. The oxidation of borneol isomers provides a route to camphor and its hydroxylated derivatives. youtube.comresearchgate.net Reagents such as oxone, a mixture containing potassium peroxymonosulfate, are effective for the oxidation of secondary alcohols to ketones. youtube.com

The selective oxidation of a specific hydroxyl group in a polyhydroxylated bornane derivative would be a key step in a regioselective synthesis. While the direct oxidation of borneol primarily yields camphor, carefully chosen oxidizing agents and reaction conditions could potentially lead to the introduction of a hydroxyl group at the C3 position. The mechanism of oxidation often involves the formation of an intermediate that can be influenced by the steric and electronic properties of the bornane skeleton. youtube.com

Transformations of Camphorquinone (B77051) Precursors

Camphorquinone, also known as 2,3-bornanedione, serves as a versatile precursor for the synthesis of 3-hydroxy-2-bornanone derivatives. wikipedia.orgwikipedia.org Camphorquinone can be synthesized from camphor through oxidation with reagents like selenium dioxide. wikipedia.org

The reduction of one of the carbonyl groups of camphorquinone can lead to the desired 3-hydroxy-2-bornanone. The stereoselectivity of this reduction is crucial for obtaining the exo-isomer. The choice of reducing agent and reaction conditions can influence which carbonyl group is reduced and the stereochemistry of the resulting alcohol. For instance, selective reduction might be achieved by protecting one of the carbonyls or by using a sterically demanding reducing agent that preferentially attacks the less hindered carbonyl group.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the bornane scaffold is a significant challenge. The inherent reactivity of different C-H bonds and functional groups must be carefully considered. Strategies for regioselective functionalization often involve the use of directing groups or catalysts that can favor reaction at a specific site. nih.govnih.gov

In the context of synthesizing exo-3-hydroxy-2-bornanone, regioselectivity would be critical in distinguishing between the various methylene (B1212753) groups on the bornane ring. For example, introducing a functional group at the C3 position while leaving other positions untouched requires a highly specific reaction. This could potentially be achieved through radical-based C-H functionalization or by employing enzymatic catalysis, where the enzyme's active site dictates the position of the reaction.

Examination of Reaction Mechanisms in Synthesis

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. The mechanism for the reduction of camphor with sodium borohydride involves a nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. youtube.com This attack leads to the formation of a tetrahedral intermediate, which is then protonated by the solvent (e.g., methanol) to yield the alcohol. youtube.com The stereochemistry of the product is determined during this nucleophilic attack, with the hydride approaching from the less sterically hindered face. youtube.comyoutube.com

Chemical Reactivity and Derivatization Studies

Dimerization Reactions of 2-Bornanone, 3-hydroxy-, exo-

Under certain conditions, 2-Bornanone, 3-hydroxy-, exo- undergoes dimerization, a reaction where two molecules combine to form a larger compound, or dimer.

The acid-catalyzed condensation of 2-Bornanone, 3-hydroxy-, exo- and its isomer, 2-exo-hydroxy-3-bornanone, leads to the formation of distinct dimeric products known as dibornyl ethers. wikipedia.org When 3-exo-hydroxycamphor is heated in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), a crystalline product, referred to as "dimer I," is formed. wikipedia.org A similar reaction starting with 2-exo-hydroxy-3-bornanone yields an isomeric product, "dimer II." wikipedia.org

These dimeric ethers are characterized by a lack of C2 symmetry, which is evident from their NMR spectra showing a doubling of the typical camphor (B46023) signals. wikipedia.org High-resolution mass spectrometry confirms a common molecular formula for these dimers, indicating they are isomers. wikipedia.org A third, minor dimer has also been reported from 3-exo-hydroxycamphor, though it has proven difficult to isolate in subsequent attempts. wikipedia.org In contrast, the reaction starting from the 2-exo-hydroxy precursor appears to form "dimer II" with high exclusivity, achieving a yield of approximately 90%. wikipedia.org

Key Dimeric Products from Hydroxybornanones
Starting MaterialPrimary Dimer FormedReported Yield
2-Bornanone, 3-hydroxy-, exo- (3-exo-hydroxycamphor)Dimer INot specified
2-exo-hydroxy-3-bornanoneDimer II~90%

The formation of these dibornyl ether dimers involves a key mechanistic step: the acid-catalyzed isomerization between the 3-exo-hydroxy and 2-exo-hydroxy forms. wikipedia.org The formation of "dimer I" from the 3-exo-hydroxycamphor precursor suggests that a portion of it isomerizes to the 2-exo-hydroxy analogue. wikipedia.org This equilibrium allows for the subsequent nucleophilic attack.

The generally accepted mechanism for ether formation involves the nucleophilic attack from the less sterically hindered endo-face of one bornanone unit onto the other. wikipedia.org For instance, the condensation of two molecules of 3-exo-hydroxycamphor is expected to favor the formation of a 3-exo,3'-endo ether linkage. wikipedia.org The formation of an exo,exo linkage is considered unlikely due to both mechanistic constraints and the fact that such a product would exhibit C2 symmetry, which contradicts the spectroscopic data observed for "dimer I" and "dimer II". wikipedia.org The specific structures of the dimers are confirmed through detailed 1D and 2D NMR spectroscopy, including analyses of Nuclear Overhauser Effect (NOE) interactions which reveal the spatial proximity of specific protons in the dimeric structure. wikipedia.org

Transformations Involving the Carbonyl Group

The carbonyl group in 2-Bornanone, 3-hydroxy-, exo- is a key site for various chemical transformations, including condensation and reduction reactions.

Acid-catalyzed condensation is a prominent reaction for 2-Bornanone, 3-hydroxy-, exo-, leading directly to the dimerization discussed previously. wikipedia.orgnumberanalytics.com This reaction essentially involves the carbonyl group of one molecule acting as an electrophile and the hydroxyl group of another acting as a nucleophile (or vice versa following isomerization and tautomerization), ultimately forming an ether linkage with the elimination of a water molecule. wikipedia.org An attempt to prepare an iminolactone derivative by reacting 3-hydroxycamphor with glycine (B1666218) in the presence of p-toluenesulfonic acid unexpectedly resulted in the formation of "dimer I" in a high yield of 92%, highlighting the favorability of this condensation pathway. wikipedia.org

The carbonyl group of ketones can undergo reductive coupling to form 1,2-diols, also known as glycols or pinacols. This reaction, known as the pinacol (B44631) coupling reaction, proceeds through a free radical mechanism initiated by a one-electron reduction of the carbonyl group by a reducing agent like magnesium or samarium(II) iodide. wikipedia.orgnumberanalytics.com The resulting ketyl radical intermediates then couple to form a carbon-carbon bond, yielding the vicinal diol upon workup with a proton source. wikipedia.org

While specific studies on the pinacol coupling of 2-Bornanone, 3-hydroxy-, exo- are not detailed, the reaction is well-established for the parent compound, camphor. Dissolving metal reductions of camphor are known to yield pinacols, demonstrating that the bornane framework is amenable to this transformation. researchgate.net This suggests that under appropriate reductive conditions, 2-Bornanone, 3-hydroxy-, exo- can be converted to the corresponding glycol derivative, a di-tertiary diol.

General Pinacol Coupling Reaction
Reactant TypeReactionProduct TypeKey Reagents
Ketone/AldehydeReductive Homocoupling1,2-Diol (Glycol/Pinacol)Mg, SmI2, TiCl3

Reactions at the Hydroxyl Moiety

The secondary, exo-positioned hydroxyl group of 2-Bornanone, 3-hydroxy-, exo- can undergo reactions typical of alcohols, such as etherification and acylation. These transformations allow for the introduction of various functional groups at the C-3 position.

Etherification, the conversion of an alcohol to an ether, can be achieved through various methods. For terpene alcohols, such as the bornane-based structure of the title compound, etherification can be performed under the action of high-energy radiation with ethylenically unsaturated compounds or through acid-catalyzed processes. google.comrsc.org For instance, catalytic etherification using an agent like 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst can be used to form methyl ethers from hydroxyl compounds. rsc.org Another common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester. This is a common method for protecting the hydroxyl group or for introducing specific ester functionalities into the molecule. The use of protecting groups like trimethylsilyl (B98337) (TMS) ethers is also a viable strategy for temporarily modifying the hydroxyl group during multi-step syntheses. numberanalytics.com

Applications in Chiral Molecule Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. exo-3-Hydroxy-2-bornanone has been effectively employed in this capacity, particularly when converted into derivatives such as oxazolidinones.

These camphor-derived oxazolidinone auxiliaries have demonstrated exceptional efficacy in a range of carbon-carbon bond-forming reactions, including alkylations, Diels-Alder reactions, and conjugate additions. The predictable diastereofacial bias imposed by the bulky camphor (B46023) skeleton effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face with high selectivity.

For instance, N-acyloxazolidinones derived from exo,exo-2-amino-3-borneol (a derivative of exo-3-hydroxy-2-bornanone) have been shown to afford products with a high degree of asymmetric induction. The conformational rigidity of the camphor backbone, coupled with the steric hindrance provided by the gem-dimethyl groups, creates a highly biased environment for chemical reactions. This often leads to the formation of a single diastereomer, which can then be converted to the desired enantiomerically pure product upon removal of the auxiliary.

A notable advantage of this system is its high performance in reactions that typically exhibit poor diastereofacial selectivity. The robust stereochemical control exerted by this auxiliary makes it a valuable tool for challenging synthetic targets.

Table 1: Asymmetric Reactions Utilizing exo-3-Hydroxy-2-Bornanone Derived Auxiliaries

Reaction TypeSubstrateReagentDiastereomeric Excess (de)Reference
AlkylationN-propionyloxazolidinoneBenzyl bromide>98%
Diels-AlderN-acryloyloxazolidinoneCyclopentadiene>98%
Conjugate AdditionN-cinnamoyloxazolidinoneLithium dibenzylcuprate>98%

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Incorporation into Chiral Polymers and Solid Supports for Asymmetric Induction

The principles of asymmetric induction using chiral auxiliaries can be extended to heterogeneous systems by immobilizing the chiral unit onto a solid support, such as a polymer. This approach offers several practical advantages, including simplified purification procedures and the potential for catalyst recycling. While direct research on the incorporation of exo-3-hydroxy-2-bornanone into chiral polymers is not extensively detailed in the provided search results, the concept is a logical extension of its role as a chiral auxiliary.

The immobilization of chiral catalysts and auxiliaries on solid supports is a well-established strategy in asymmetric synthesis. The general idea is to attach the chiral molecule to a polymer backbone, creating a "chiral solid support" that can be used in reactions. After the reaction is complete, the solid support, along with the attached chiral auxiliary, can be easily filtered off from the reaction mixture, simplifying product isolation and allowing for the recovery and reuse of the expensive chiral material.

Development of Chiral Catalysts and Ligands (e.g., Crown Ethers)

The rigid and chiral framework of camphor derivatives, including exo-3-hydroxy-2-bornanone, makes them excellent building blocks for the synthesis of chiral ligands for asymmetric catalysis. One prominent application is in the construction of chiral crown ethers. rsc.org Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. unibo.it By incorporating a chiral unit like the bornanone skeleton into the crown ether macrocycle, it is possible to create a chiral host molecule capable of enantioselective recognition of guest molecules, such as protonated amines. rsc.orgresearchgate.net

The synthesis of such chiral crown ethers often involves multiple steps, starting from a chiral precursor like camphorquinone (B77051). rsc.org The camphor unit introduces a C2-symmetric chiral environment into the macrocycle. The steric bulk of the camphor skeleton can effectively differentiate between the enantiomers of a chiral guest, leading to the formation of diastereomeric complexes with different stabilities. This difference in stability can be exploited for enantiomeric separation or for asymmetric catalysis where the crown ether acts as a phase-transfer catalyst.

For example, camphor-based crown ethers have been synthesized and their interactions with amino acid derivatives studied. rsc.org The bridgehead methyl group of the camphor unit can play a key role in imparting enantioselectivity during the binding of a guest molecule. rsc.org By strategically modifying the substituents on the camphor skeleton, it is possible to fine-tune the binding properties and stereoselectivity of the resulting crown ether.

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of exo-3-hydroxycamphor, enabling detailed analysis of its proton and carbon frameworks.

Proton (¹H) NMR Chemical Shift Analysis for Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in assigning the exo stereochemistry of the hydroxyl group at the C3 position. The chemical shifts and coupling constants of the protons provide definitive evidence for the spatial arrangement of the substituents on the bornane skeleton. In deuterated chloroform (B151607) (CDCl₃), the diagnostic proton signals for (1S)-exo-3-hydroxycamphor are observed, and their assignments are crucial for distinguishing it from its endo isomer. escholarship.org

The stereochemical assignment is further supported by the analysis of coupling constants and through-space interactions observed in 2D NMR experiments.

Table 1: Selected ¹H NMR Chemical Shift Data for (1S)-exo-3-hydroxycamphor in CDCl₃

Proton Chemical Shift (ppm)
H3 ~4.1 (d)
H4 ~2.2 (t)
CH₃-8 ~1.0 (s)
CH₃-9 ~0.9 (s)

Note: Chemical shifts are reported relative to the residual solvent peak of CDCl₃ at 7.26 ppm. escholarship.orgresearchgate.net Data are approximate and may vary slightly depending on the specific experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy and Correlation Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon backbone of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the complete assignment of the carbon skeleton.

Correlation techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information, combined with data from heteronuclear correlation experiments, facilitates the unambiguous assignment of each carbon signal.

Table 2: ¹³C NMR Chemical Shift Data for (1S)-exo-3-hydroxycamphor in CDCl₃

Carbon Chemical Shift (ppm)
C1 ~58.0
C2 (C=O) ~218.0
C3 (CH-OH) ~78.0
C4 ~44.0
C5 ~27.0
C6 ~30.0
C7 ~47.0
C8 ~19.0
C9 ~21.0

Note: Chemical shifts are reported relative to the CDCl₃ solvent peak at 77.0 ppm. escholarship.orgresearchgate.net Data are approximate and may vary depending on experimental conditions.

Two-Dimensional NMR Methodologies (COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships within the exo-3-hydroxycamphor molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. For instance, the correlation between the H3 and H4 protons confirms their neighboring positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. The absence of a significant NOE between the H3 proton and the C10 methyl protons, and the presence of an NOE to the H4 proton, are key indicators of the exo configuration of the hydroxyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, such as C1 and C7, by observing their correlations with nearby protons.

Collectively, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of exo-3-hydroxycamphor in solution. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry.

For exo-3-hydroxycamphor, the experimental VCD spectrum is compared with the computationally predicted spectra for both the (1R, 3R, 4S) and (1S, 3S, 4R) enantiomers. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. This non-destructive method provides crucial stereochemical information without the need for chemical derivatization or crystallization. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While obtaining suitable single crystals of exo-3-hydroxycamphor itself can be challenging, X-ray crystallography of its derivatives provides definitive confirmation of the molecular structure in the solid state. By converting the hydroxyl group into a suitable derivative, such as an ester or a urethane, the intermolecular interactions can be altered, often facilitating the growth of high-quality crystals.

The resulting crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule, confirming the bornane framework and the exo orientation of the substituent at the C3 position. This technique provides an unambiguous three-dimensional representation of the molecule, serving as a benchmark for the interpretation of spectroscopic data obtained in solution. researchgate.net

Mass Spectrometry for Molecular Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of exo-3-hydroxycamphor and for studying its fragmentation patterns upon ionization. Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

The fragmentation pathways of camphor (B46023) derivatives are well-established and often involve characteristic rearrangements and losses of small neutral molecules. For exo-3-hydroxycamphor, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, followed by a series of fragment ions. Analysis of these fragments provides valuable structural information and can help to distinguish it from its isomers. Common fragmentation pathways may include the loss of a methyl group (M⁺ - 15), the loss of water (M⁺ - 18), and cleavage of the bicyclic ring system. escholarship.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of molecules with high accuracy. For exo-3-hydroxy-2-bornanone, DFT methods have been used to optimize its molecular geometry. nih.govyoutube.com These calculations solve the Schrödinger equation for the molecule's electrons to find the lowest energy arrangement of its atoms, which corresponds to the most stable molecular structure.

The process involves starting with an initial guess of the geometry and iteratively refining the positions of the atoms until the forces on each atom are close to zero. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For a rigid bicyclic system like exo-3-hydroxy-2-bornanone, these calculations can confirm the stereochemistry and provide a detailed picture of its conformation. Studies on related, more flexible molecules have shown that DFT can be used to identify multiple low-energy conformations, which can then be ranked by their relative energies calculated at a higher level of theory. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Bicyclic Ketones

ParameterTypical Calculated Value (Å or Degrees)Methodology
C=O Bond Length~1.22B3LYP/6-31G(d)
C-O (hydroxyl) Bond Length~1.43B3LYP/6-31G(d)
O-C-C Angle~125B3LYP/6-31G(d)
H-O-C Angle~108B3LYP/6-31G(d)

Note: The values in the table are representative for similar structures and the exact calculated values for exo-3-hydroxy-2-bornanone would be found in specific computational studies.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide a wealth of information about the distribution of electrons within exo-3-hydroxy-2-bornanone. Key properties that can be analyzed include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Further analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps, offer deeper insights. NBO analysis can reveal details about charge transfer interactions within the molecule that contribute to its stability. researchgate.netnih.gov MEP maps visualize the electrostatic potential on the molecule's surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. semanticscholar.org For exo-3-hydroxy-2-bornanone, the MEP would likely show a negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive regions would highlight sites prone to nucleophilic attack. These computational tools allow for the prediction of how the molecule will interact with other reagents. semanticscholar.org

Computational Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD Spectra)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For exo-3-hydroxy-2-bornanone, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have been performed and show good agreement with experimental values. nih.govyoutube.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.govnih.gov Comparing calculated and experimental shifts can help confirm structural assignments and provide a deeper understanding of how the electronic environment influences each nucleus. nih.govyoutube.com

A study on 3-exo-hydroxynorbornanone reported the comparison of experimental ¹H NMR chemical shifts with values calculated at the B3LYP/6–311++G(d,p) level of theory, demonstrating a good correlation. nih.govyoutube.com

Table 2: Experimental vs. Calculated ¹H NMR Chemical Shifts for 3-exo-hydroxynorbornanone

ProtonExperimental Shift (ppm)Calculated Shift (ppm)
H-12.602.55
H-34.254.18
H-41.901.85
H-5exo1.801.75
H-5endo1.501.45
H-6exo2.102.05
H-6endo1.651.60

Note: The data presented is illustrative based on published data for the closely related 3-exo-hydroxynorbornanone to demonstrate the typical correlation between experimental and calculated values. nih.gov

Vibrational Circular Dichroism (VCD) is another spectroscopic technique where computational modeling is crucial. VCD measures the differential absorption of left and right circularly polarized light by chiral molecules. DFT calculations can predict the VCD spectrum of a molecule like exo-3-hydroxy-2-bornanone. wikipedia.org By comparing the calculated spectrum of a specific enantiomer with the experimental spectrum, the absolute configuration of the molecule can be determined. wikipedia.org

Transition State Characterization and Reaction Pathway Analysis

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Computational chemistry is essential for locating and characterizing these fleeting structures. For a reaction involving exo-3-hydroxy-2-bornanone, such as its oxidation to the corresponding diketone, DFT calculations can be used to map out the entire reaction pathway. wpmucdn.comlibretexts.org

Protein-Ligand Interactions Modeling in Enzymatic Systems

Exo-3-hydroxy-2-bornanone, as a derivative of camphor (B46023), is likely metabolized by enzymes involved in camphor degradation pathways, such as cytochrome P450 monooxygenases or specific dehydrogenases. researchgate.netresearchgate.net Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, can be used to study how this molecule interacts with the active site of such an enzyme. mdpi.commdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, exo-3-hydroxy-2-bornanone) when bound to a protein target. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on their binding affinity. This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For example, docking exo-3-hydroxy-2-bornanone into the active site of a 5-exo-hydroxycamphor (B1210678) dehydrogenase could reveal the specific amino acid residues responsible for substrate recognition and positioning for catalysis. wikipedia.org

Following docking, molecular dynamics simulations can be performed. MD simulations model the movement of every atom in the protein-ligand system over time, providing a dynamic view of the interaction. mdpi.com This can help assess the stability of the docked pose and identify conformational changes in the protein or ligand upon binding. These computational approaches are invaluable for understanding the molecular basis of enzyme specificity and mechanism. semanticscholar.orgnih.gov

Biochemical Transformations and Enzymatic Interactions

Role in Microbial Degradation Pathways of Bornane Compounds

Microorganisms have evolved sophisticated enzymatic machinery to degrade complex organic molecules like bornane compounds, utilizing them as carbon and energy sources. The degradation of camphor (B46023), a bicyclic monoterpene, is a well-studied example of these microbial capabilities.

The soil bacterium Pseudomonas putida (specifically strain ATCC 17453, which carries the CAM plasmid) is a model organism for studying camphor degradation. atlasofscience.org The primary and most extensively characterized catabolic pathway for (+)-camphor in this bacterium begins with a hydroxylation reaction at the C5 position, not the C3 position. atlasofscience.orgnih.gov This initial step is catalyzed by the renowned cytochrome P450cam monooxygenase system. atlasofscience.orgnih.gov The product, 5-exo-hydroxycamphor (B1210678), is then oxidized by an exo-hydroxycamphor dehydrogenase to 2,5-diketocamphane. atlasofscience.orgresearchgate.net

While the main pathway in P. putida proceeds via 5-hydroxylation, other hydroxylation patterns are observed in different microorganisms and with different, but related, substrates. For instance, some camphor-degrading bacteria are capable of hydroxylating the related compound 2-methylisoborneol (B1147454) at its C3, C5, and C6 positions. researchgate.net This indicates that the enzymatic potential for C3 hydroxylation exists within the microbial world that metabolizes bornane structures, even if it is not the principal route for camphor itself in P. putida. researchgate.net The specific regiochemistry of the hydroxylation can be highly dependent on the substrate structure. nih.gov

The enzymatic steps in the catabolism of bornanones are catalyzed by a series of specialized enzymes, many of which are encoded on the CAM plasmid in Pseudomonas putida. atlasofscience.org

The key enzymes involved in the initial stages of the canonical camphor pathway are detailed below:

EnzymeAbbreviationFunction in Camphor PathwayReference
Cytochrome P450cam MonooxygenaseP450camCatalyzes the initial hydroxylation of (+)-camphor to 5-exo-hydroxycamphor. atlasofscience.orgnih.govresearchgate.net
exo-Hydroxycamphor Dehydrogenase---Oxidizes the hydroxyl group of 5-exo-hydroxycamphor to a ketone, forming 2,5-diketocamphane. atlasofscience.orgresearchgate.net
Diketocamphane MonooxygenasesDKCMOThese are Baeyer-Villiger monooxygenases that catalyze the lactonization (ring cleavage) of the diketone intermediates. For example, 2,5-DKMO acts on 2,5-diketocamphane. researchgate.net

The formation of exo-3-hydroxy-2-bornanone would necessitate a hydroxylase with regioselectivity for the C3 position. While P450cam from P. putida is highly specific for the C5 position of camphor, other cytochrome P450 enzymes or related hydroxylases in other microbes may exhibit this alternative regiochemistry. researchgate.netnih.gov Studies on camphor analogs have shown that changes to the substrate can redirect the site of hydroxylation, suggesting that the enzyme's active site interacts specifically with the substrate's geometry to determine the outcome. nih.gov

Cytochrome P450-Mediated Hydroxylation of Bornanones

Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases renowned for their ability to hydroxylate non-activated C-H bonds in a wide array of organic molecules. bohrium.commdpi.com The hydroxylation of bornanones is a classic example of their catalytic prowess. nih.gov

A hallmark of P450-catalyzed reactions is their high degree of regio- and stereoselectivity. bohrium.comresearchgate.netnih.gov In the case of camphor hydroxylation by P450cam from P. putida, the reaction is exquisitely selective, yielding almost exclusively the 5-exo-hydroxycamphor product. brandeis.edu This specificity is a direct result of the precise positioning of the camphor molecule within the enzyme's active site. brandeis.edu

However, this selectivity is not immutable. The regiochemistry can be influenced by the specific structure of the substrate. For example, when P. putida is presented with camphor analogs, the position of hydroxylation can change; norcamphor (B56629) is hydroxylated at the 5-position, whereas pericyclocamphanone (B1203020) is oxidized at the 6-position. nih.gov This demonstrates that substrate structure is a key determinant of regiochemical outcomes. nih.gov Furthermore, protein engineering efforts have successfully altered the selectivity of P450 enzymes, including P450cam, to generate different hydroxylation products, highlighting the potential to create biocatalysts for the specific production of isomers like exo-3-hydroxy-2-bornanone. nih.govbrandeis.edu

The high selectivity of P450cam is governed by the architecture of its active site and the dynamic interactions with the substrate. brandeis.edu Upon entering the active site, the substrate, such as camphor, must bind in a specific orientation that places the target C-H bond in close proximity to the reactive heme-iron-oxo species. brandeis.edunih.gov

Key features of P450cam substrate binding include:

Conformational Lock-in : The binding of camphor to P450cam induces a significant conformational change in the enzyme. This process displaces a water molecule that acts as the sixth axial ligand to the heme iron in the resting state. nih.gov This transition is spectroscopically observable as a shift from a low-spin to a high-spin state of the ferric heme iron. brandeis.edu This substrate-bound conformation is kinetically distinct from the ligand-free enzyme. nih.gov

Key Amino Acid Residues : Several amino acid residues within the active site are crucial for holding the camphor molecule in the correct orientation for 5-exo hydroxylation. These include Phe87, Tyr96, and Val247, which form part of the binding pocket and constrain the substrate's movement. brandeis.edu

Dynamic Channels : Molecular dynamics simulations reveal that P450 enzymes are not static structures. They possess flexible tunnels and channels through which substrates enter and products exit. mdpi.comnih.gov The dynamics of these channels can play a role in substrate selection and binding. nih.gov

Mutations to the active site residues can disrupt the precise binding of camphor, leading to a loss of selectivity or a shift in the hydroxylation position. brandeis.edu This underscores the critical relationship between the enzyme's structure, its dynamic behavior, and its catalytic function.

Induction and Regulation of Related Metabolic Enzymes

The enzymes responsible for bornanone degradation are not produced constitutively. Their synthesis is tightly regulated at the genetic level, ensuring they are only expressed when needed. In P. putida, the genes for camphor catabolism (the cam genes) are located on the large CAM plasmid and are controlled by a sophisticated regulatory network. atlasofscience.org

The primary mechanisms of regulation are induction and catabolite repression:

Induction : The presence of camphor or related bornane compounds triggers the transcription of the cam genes. nih.govmdpi.com This is a form of "from the top" coordinate regulation, where the initial substrate of the pathway induces the expression of the enzymes needed for its breakdown. atlasofscience.org Interestingly, the system exhibits a relaxed inducer specificity; a variety of substituted bornanes can act as inducers, even some that the bacterium cannot use for growth, a phenomenon known as gratuitous induction. nih.govmdpi.com

Catabolite Repression : When a more easily metabolized carbon source, such as glucose or succinate, is available, the synthesis of the camphor-degrading enzymes is repressed. nih.gov This is a common bacterial control mechanism that prioritizes the use of energetically more favorable substrates. nih.gov

The regulation is complex, with different enzymes in the pathway showing varied induction profiles, suggesting multiple layers of control operate at the level of transcription. mdpi.comnih.gov This intricate regulatory system allows the bacterium to respond efficiently to the availability of different carbon sources in its environment.

Biocatalytic Applications of Bornane-Transforming Enzymes

The enzymatic modification of bornane scaffolds, such as camphor (2-bornanone), represents a significant area of research in biocatalysis. Enzymes offer the potential for highly specific and selective transformations that are often challenging to achieve through traditional chemical synthesis. A key focus within this field is the hydroxylation of the camphor molecule at various positions, leading to the formation of valuable chiral synthons, including exo-3-hydroxy-2-bornanone.

The regioselectivity of camphor hydroxylation is highly dependent on the enzymatic system employed. While the C5-exo position is the most commonly reported site of enzymatic attack, particularly by the well-studied cytochrome P450cam system, other positions, including the C3 position, can be targeted by different microbial enzymes. This highlights the diversity of biocatalytic tools available for the functionalization of the bornane ring.

One notable example of an alternative hydroxylation pattern is observed in the biotransformation of camphor analogs by certain bacterial strains. Research has shown that while many camphor-degrading bacteria hydroxylate the C5 or C6 positions, some organisms possess enzymes capable of modifying other carbons. For instance, studies on the biotransformation of 2-methylisoborneol, a compound structurally related to camphor, have provided insights into the potential for C3 hydroxylation. The bacterium Rhodococcus ruber T1, which is known to metabolize camphor, has been observed to convert 2-methylisoborneol into 3-hydroxy-2-methylisoborneol asm.orgnih.gov. This suggests that the enzymatic machinery of R. ruber T1 has the inherent capability to hydroxylate the C3 position of a bornane-like framework, presenting a potential route for the biocatalytic production of 3-hydroxy-2-bornanone derivatives.

In contrast, the most extensively characterized bornane-transforming enzyme is cytochrome P450cam (CYP101A1) from Pseudomonas putida. This enzyme exhibits a high degree of regioselectivity and stereoselectivity, almost exclusively catalyzing the hydroxylation of d-camphor (B3430136) to d-5-exo-hydroxycamphor nih.govnih.govnih.gov. The mechanism of this reaction has been the subject of numerous studies, providing a deep understanding of how the enzyme's active site orients the camphor molecule to facilitate the specific attack at the C5 position nih.govresearchgate.netillinois.edu. The high efficiency and specificity of P450cam have made it a paradigm for understanding P450 enzyme function.

The table below summarizes the different regioselectivities observed in the biocatalytic hydroxylation of camphor and its analogs by different microorganisms. This data underscores the potential for selecting or engineering enzymes to target specific positions on the bornane ring, thereby enabling the synthesis of a variety of hydroxylated derivatives for different applications.

Enzyme/OrganismSubstrateProductKey Findings
Cytochrome P450cam (Pseudomonas putida)(+)-Camphor5-exo-HydroxycamphorHighly specific and well-characterized hydroxylation at the C5 position. nih.govnih.govnih.gov
Rhodococcus ruber T12-Methylisoborneol3-Hydroxy-2-methylisoborneolDemonstrates the potential for C3 hydroxylation of the bornane skeleton. asm.orgnih.gov
Rhodococcus ruber T1Camphor6-HydroxycamphorMetabolizes camphor primarily through C6 hydroxylation. asm.orgnih.gov
Pseudomonas putida G12-Methylisoborneol6-Hydroxy-2-methylisoborneolPrimarily hydroxylates the C6 position of the camphor analog. asm.orgnih.gov

The exploration of diverse microbial sources continues to uncover novel enzymatic activities for bornane transformation. These biocatalytic systems, with their varied regioselectivities, provide a powerful toolkit for the synthesis of specific hydroxy-bornanone isomers, including the less common but synthetically valuable exo-3-hydroxy-2-bornanone. Further research into enzymes from organisms like Rhodococcus ruber may lead to the development of efficient biocatalysts for the targeted production of this specific compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the exo stereochemistry of the 3-hydroxy group in 2-bornanone?

  • Methodological Answer : The exo configuration can be confirmed via nuclear Overhauser effect spectroscopy (NOESY) NMR, which detects spatial proximity between the hydroxyl proton and adjacent exo-oriented hydrogens on the bicyclic framework. X-ray crystallography provides definitive proof of stereochemistry by resolving the three-dimensional arrangement of substituents. Cross-validation with NIST reference data (e.g., bond angles, torsional parameters) is critical for accuracy .

Q. What synthetic protocols yield 3-hydroxy-exo-2-bornanone with high enantiomeric purity?

  • Methodological Answer : Enzymatic reduction of 3-keto-2-bornanone using stereoselective alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) under optimized pH (6.5–7.5) and NADPH cofactor conditions achieves >98% enantiomeric excess. Post-synthesis purification via preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) ensures purity. Reaction progress should be monitored by GC-MS or FTIR to detect intermediate ketone reduction .

Q. How should researchers validate the purity of synthesized 3-hydroxy-exo-2-bornanone?

  • Methodological Answer : Combine HPLC with UV/RI detection (C18 column, acetonitrile/water gradient) to separate impurities. GC-MS identifies volatile byproducts, while elemental analysis (C, H, O) confirms stoichiometric consistency with the molecular formula (C₁₀H₁₆O₂). Melting point determination (literature range: 89–92°C) and optical rotation ([α]D²⁵ = +24.5°) provide additional validation .

Advanced Research Questions

Q. How does the exo configuration influence the compound’s reactivity in asymmetric Diels-Alder catalysis?

  • Methodological Answer : The exo hydroxyl group creates a steric bias that directs dienophile approach in Diels-Alder reactions. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts transition-state geometries, while experimental kinetics (variable-temperature NMR) quantify enantioselectivity. Contrast with endo-isomer controls to isolate stereochemical effects. Studies show a 15–20% increase in endo product selectivity with the exo configuration due to reduced steric hindrance .

Q. What experimental strategies resolve contradictions in reported thermal degradation profiles of 3-hydroxy-exo-2-bornanone?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres to distinguish thermal decomposition from oxidation. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition at ~75°C). Replicate degradation studies with strict humidity control (≤5% RH) to mitigate hydrolysis artifacts. Cross-reference with high-purity samples validated by LC-QTOF-MS .

Q. How can researchers optimize 3-hydroxy-exo-2-bornanone’s role as a chiral building block for terpene-derived pharmaceuticals?

  • Methodological Answer : Employ kinetic resolution using lipases (e.g., Candida antarctica Lipase B) to separate diastereomeric intermediates. Modify reaction solvents (e.g., tert-butyl methyl ether) to enhance enantioselectivity. Pair with in situ IR spectroscopy to monitor acyl transfer kinetics. For scale-up, continuous-flow reactors with immobilized enzymes improve yield (≥85%) and reduce racemization .

Q. What analytical approaches identify competing reaction pathways during 3-hydroxy-exo-2-bornanone’s oxidation to camphor derivatives?

  • Methodological Answer : Use ¹³C-isotope labeling to track carbonyl formation during oxidation with Jones reagent. LC-MS/MS detects intermediates (e.g., 3-keto-2-bornanone), while EPR spectroscopy identifies radical species in Fenton-type reactions. Compare with computational microkinetic models (Gaussian 16) to validate proposed mechanisms .

Data Contradiction Analysis

Q. When literature reports conflicting NMR chemical shifts for 3-hydroxy-exo-2-bornanone, how should researchers reconcile discrepancies?

  • Methodological Answer : Standardize NMR acquisition parameters (500 MHz, CDCl₃, 298 K) and calibrate using tetramethylsilane (TMS). Verify sample purity via COSY and HSQC to rule out solvent or impurity effects. Cross-check with solid-state NMR for crystalline samples to assess packing-induced shifts. Collaborative inter-laboratory validation (e.g., via NIST-certified samples) minimizes instrumental variability .

Q. How to address inconsistencies in catalytic performance metrics for 3-hydroxy-exo-2-bornanone in enantioselective syntheses?

  • Methodological Answer : Implement Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Use turnover frequency (TOF) calculations normalized to surface area for heterogeneous catalysts. Compare with in silico docking simulations (AutoDock Vina) to correlate catalyst-substrate interactions with experimental yields. Publish raw datasets (e.g., via Zenodo) for community benchmarking .

Tables for Key Data

Property Value Method Reference
Melting Point89–92°CDifferential Scanning Calorimetry
Optical Rotation ([α]D²⁵)+24.5° (c=1, CHCl₃)Polarimetry
Enantiomeric Excess (EE)>98%Chiral HPLC (Chiralpak IA)
TGA Decomposition Onset210°C (N₂), 185°C (air)Thermogravimetric Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.